Hydrazine Dicarbonic Acid Diazide
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Overview
Description
Hydrazine Dicarbonic Acid Diazide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of hydrazine and azide functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine Dicarbonic Acid Diazide typically involves the reaction of hydrazine with dicarbonic acid derivatives under controlled conditions. One common method includes the use of dinitrogen tetroxide as a nitrosonium ion source, which reacts with hydrazine to form the corresponding azide . This reaction is usually carried out at low temperatures (−20 to −40°C) in acetonitrile to ensure high yields and minimize side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions and equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Hydrazine Dicarbonic Acid Diazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azide groups to amines.
Substitution: The azide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dinitrogen tetroxide for azide formation, and various reducing agents for converting azides to amines . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions typically produce amines.
Scientific Research Applications
Hydrazine Dicarbonic Acid Diazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various azide-containing compounds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Hydrazine Dicarbonic Acid Diazide involves its reactivity with various molecular targets. The azide groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in bioconjugation and drug delivery applications, where the compound can be used to attach therapeutic agents to specific targets.
Comparison with Similar Compounds
Hydrazine Dicarbonic Acid Diazide can be compared with other similar compounds, such as:
Hydrazine Carboxylic Acid Ethyl Ester: Another hydrazine derivative with different functional groups and reactivity.
Hydrazine Carboxylic Acid Tert-Butyl Ester: Similar to the ethyl ester but with a tert-butyl group, affecting its solubility and reactivity.
This compound stands out due to its unique combination of hydrazine and azide groups, making it a versatile compound for various chemical and biological applications.
Properties
CAS No. |
67880-17-5 |
---|---|
Molecular Formula |
C2H2N8O2 |
Molecular Weight |
170.09 g/mol |
IUPAC Name |
1-(carbonazidoylamino)-3-diazourea |
InChI |
InChI=1S/C2H2N8O2/c3-9-7-1(11)5-6-2(12)8-10-4/h(H,5,11)(H,6,12) |
InChI Key |
FLKSFAVFVZCTFG-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(NNC(=O)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
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